3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea, acetic acid

Catalog No.
S6468331
CAS No.
2580211-17-0
M.F
C16H16F2N4O3
M. Wt
350.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophen...

CAS Number

2580211-17-0

Product Name

3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea, acetic acid

Molecular Formula

C16H16F2N4O3

Molecular Weight

350.3
The compound 3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea, acetic acid is a small molecule with potential applications in various fields of research and industry. This paper aims to provide an overview of the compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea, acetic acid, also known as TAK-659, is a chemical compound that belongs to the class of kinase inhibitors. Kinase inhibitors are a class of small molecules that target enzymes called kinases, which play crucial roles in many cellular processes. TAK-659 specifically inhibits the activity of a kinase called ITK (interleukin-2-inducible T-cell kinase), which is involved in the signaling pathway of immune cells called T-cells. TAK-659 was first described in a patent application by Takeda Pharmaceutical Company Limited in 2012.
TAK-659 is a white to off-white powder with a molecular weight of 463.44 g/mol. It has a melting point of 188-190 degrees Celsius and is sparingly soluble in water but soluble in organic solvents such as DMSO and ethanol. TAK-659 has a chemical formula of C18H14F2N4O2, and its structure features two fluorophenyl rings and a urea moiety linked to an acetic acid group.
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. One of the key steps involves the reaction of 4-aminobenzotrifluoride with di-tert-butyl dicarbonate in the presence of palladium catalysts to generate the corresponding carbamate. The carbamate is then treated with thionyl chloride to yield the corresponding isocyanate, which is then reacted with 2-fluoro-4-nitrophenyl isocyanate and purified to obtain TAK-659. The purity and identity of TAK-659 are characterized by methods such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC).
The concentration and purity of TAK-659 are commonly measured using HPLC, which separates mixtures of compounds based on their chemical properties such as hydrophobicity and charge. Detection of TAK-659 can be achieved using ultraviolet (UV) or mass spectrometry (MS) methods. For biological studies, TAK-659 is often labeled with fluorescent probes or radiolabeled tags to enable visualization and quantification in living cells or animal models.
TAK-659 selectively inhibits the activity of ITK, a kinase that is expressed in T-cells and plays a critical role in the T-cell receptor signaling pathway. Inhibition of ITK by TAK-659 leads to reduced T-cell activation, cytokine release, and proliferation. TAK-659 has shown potent activity against T-cell malignancies such as T-cell lymphomas and leukemias in preclinical studies. The compound has also been shown to enhance the activity of other cancer drugs such as immune checkpoint inhibitors and CAR-T cell therapies.
The toxicity and safety of TAK-659 have been evaluated in preclinical studies using animal models. The compound has been found to be generally well-tolerated at therapeutic doses, with no significant adverse effects observed in organs such as the liver, kidney, or heart. Some studies have reported mild gastrointestinal and nervous system effects such as diarrhea and dizziness at higher doses. As with any experimental drug, careful evaluation of the toxicity and safety profile of TAK-659 is necessary before human clinical trials can be initiated.
TAK-659 has potential applications in various fields of research and industry. In addition to its activity against cancer, TAK-659 has been shown to modulate the activity of immune cells in models of autoimmune diseases such as multiple sclerosis and lupus. The compound may also have potential applications in transplantation medicine and infectious diseases. Outside of the biomedical field, TAK-659 has been proposed as a potential crop protectant due to its ability to enhance plant immune responses against pathogens.
TAK-659 is currently in preclinical development by Takeda Pharmaceutical Company Limited for the treatment of T-cell malignancies. Several clinical trials are ongoing to evaluate the safety and efficacy of TAK-659 in combination with other cancer drugs such as immune checkpoint inhibitors and CAR-T cell therapies. The compound is also being investigated in various animal models of autoimmune diseases, transplantation medicine, and infectious diseases.
The potential implications of TAK-659 in various fields of research and industry are vast. The compound's selective inhibition of ITK makes it a promising candidate for cancer immunotherapy and autoimmune disease treatment. The ability of TAK-659 to enhance plant immune responses opens up the possibility of using the compound as a crop protectant. Additionally, the continued research and development of TAK-659 may yield insights into the role of ITK in T-cell biology and immune system regulation.
There are several limitations to the use of TAK-659 in scientific research and clinical applications. First, the compound's selectivity for ITK may limit its effectiveness in certain cancer types or autoimmune diseases where other kinases play critical roles. Second, the development of drug resistance to TAK-659 may occur, as with other targeted therapies. Third, the safety and toxicity of TAK-659 in human trials remain to be fully established. Future directions for research on TAK-659 include optimizing its pharmacokinetics and pharmacodynamics, evaluating its safety in human clinical trials, and exploring its potential applications in other fields such as agriculture and infectious diseases.
In summary, the compound 3-(4-carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)urea, acetic acid, or TAK-659, is a small molecule with potential applications in cancer immunotherapy, autoimmune disease treatment, and crop protection. The compound selectively inhibits the kinase ITK, which plays a critical role in T-cell biology and immune system regulation. The continued research and development of TAK-659 may yield insights into the potential uses and limitations of kinase inhibitors and the immune system.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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